molecular formula C10H12O3 B1253955 2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- CAS No. 4857-70-9

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy-

Cat. No.: B1253955
CAS No.: 4857-70-9
M. Wt: 180.2 g/mol
InChI Key: PUHREJGNFIKMHT-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- is an organic compound with the molecular formula C10H12O3 It is a derivative of cyclohexa-3,5-diene-1,2-dione, featuring a tert-butyl group and a hydroxyl group

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione is not specified in the available resources. Its unique structure allows for intriguing investigations, spanning from catalysis studies to medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 2,6-disubstituted phenols. One common method is the use of a catalyst to facilitate the oxidation process. For example, a catalyst can catalyze the oxidation of 2,6-disubstituted phenols by dioxygen, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting it into various quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Catalysts such as metal complexes and dioxygen are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted cyclohexa-3,5-diene-1,2-dione derivatives.

Comparison with Similar Compounds

Uniqueness: 2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHREJGNFIKMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561005
Record name 4-tert-Butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-70-9
Record name 4-tert-Butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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